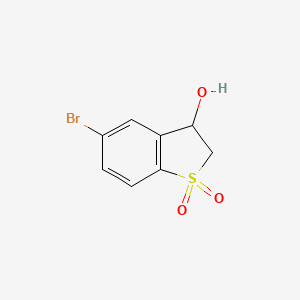

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide

Description

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-dioxide is a brominated and hydroxylated derivative of dihydrobenzothiophene sulfone. Its structure comprises a benzothiophene core (a benzene ring fused to a thiophene ring) with two adjacent saturated carbons in the thiophene moiety (2,3-dihydro), a sulfone group (1,1-dioxide), a bromine substituent at position 5, and a hydroxyl group at position 2. The molecular formula is C₈H₇BrO₃S, with an average molecular weight of 263.11 g/mol .

Properties

IUPAC Name |

5-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c9-5-1-2-8-6(3-5)7(10)4-13(8,11)12/h1-3,7,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOMRBNQWQRJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(S1(=O)=O)C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide typically involves the bromination of 3-hydroxy-2,3-dihydrobenzothiophene followed by oxidation to introduce the sulfone group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for the sulfone formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfone group can be reduced to a sulfide or sulfoxide.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 5-bromo-3-oxo-2,3-dihydrobenzothiophene 1,1-dioxide.

Reduction: Formation of 5-bromo-3-hydroxy-2,3-dihydrobenzothiophene sulfide.

Substitution: Formation of 5-substituted-3-hydroxy-2,3-dihydrobenzothiophene 1,1-dioxide derivatives.

Scientific Research Applications

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfone groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 5-bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-dioxide with structurally or functionally related sulfone-containing heterocycles.

Structural Analogues

5-Bromo-2,3-dihydrothiophene 1,1-dioxide (XVIIc)

- Structure: A non-benzannulated dihydrothiophene sulfone with bromine at position 3.

- Molecular Formula : C₄H₅BrO₂S (MW: 197.05 g/mol) .

- Key Differences: Lacks the fused benzene ring and hydroxyl group. Smaller molecular size reduces aromatic stabilization, leading to higher reactivity in dehydrobromination reactions .

2,4-Dimethyl-6-allyl-7-hydroxy-2,3-dihydrobenzothiophene

- Structure : Benzothiophene derivative with methyl, allyl, and hydroxyl substituents.

- Key Differences :

Functional Analogues

Nifurtimox

- Structure: Tetrahydro-3-methyl-4-[(5-nitrofurfurylidene)amino]-2H-1,4-thiazine 1,1-dioxide .

- Key Differences :

- Contains a nitrofuran moiety and thiazine sulfone, contributing to its antiparasitic activity.

- The nitro group enhances redox reactivity, unlike the bromine and hydroxyl groups in the target compound.

N-Acylated 1,2-Thiazetidine-3-acetic Acid 1,1-Dioxides

- Structure : Sulfonyl peptides with N-acyl groups .

- Key Differences :

- Sulfone groups in these compounds hydrolyze to sulfonic acids under humid conditions, whereas the fused aromatic system in the target compound may stabilize the sulfone against hydrolysis.

- The hydroxyl group in the target compound could mitigate moisture sensitivity through intramolecular hydrogen bonding.

Reactivity and Stability Trends

| Parameter | This compound | 5-Bromo-2,3-dihydrothiophene 1,1-dioxide (XVIIc) | Nifurtimox |

|---|---|---|---|

| Electrophilic Reactivity | Moderate (benzene ring deactivated by sulfone) | High (non-aromatic, reactive double bond) | High (nitro group) |

| Hydrolysis Sensitivity | Low (aromatic stabilization) | Moderate (prone to sulfone hydrolysis) | High (nitro reduction) |

| Solubility | Enhanced by hydroxyl group | Low (non-polar core) | Moderate (polar nitro) |

Research Findings

- Bromination Patterns : In dihydrothiophene sulfones, bromine addition occurs at unsaturated positions (e.g., 3,4-dibromination in 2,5-dihydrothiophene sulfone), whereas bromine in the target compound is pre-installed at position 5, directing further substitution to the benzene ring .

- Sulfone Stability: Benzothiophene sulfones exhibit greater thermal and hydrolytic stability compared to non-aromatic sulfones (e.g., thiazetidine derivatives) due to aromatic conjugation .

- Hydrogen Bonding : The hydroxyl group in the target compound may facilitate crystallization, as seen in similar dihydrobenzothiophenes analyzed via crystallographic tools like ORTEP-3 .

Biological Activity

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide is a compound characterized by the molecular formula and a molecular weight of 263.11 g/mol. This compound features a unique structure that combines a bromine atom, a hydroxyl group, and a sulfone group, which contribute to its diverse biological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound includes a benzothiophene core, which is notable for its fused bicyclic system that incorporates both sulfur and aromatic characteristics. The presence of functional groups such as hydroxyl and sulfone enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and sulfone groups are crucial for its reactivity and binding affinity to various enzymes and receptors involved in disease pathways. Research indicates that this compound may inhibit specific enzymes or receptors, leading to potential therapeutic effects against various diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural features allow it to disrupt microbial cell functions, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. In vitro studies have shown that derivatives of benzothiophene compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene have demonstrated activity against glioma, melanoma, and other resistant cancer cell lines .

Case Studies

Several studies have focused on the biological activity of related compounds within the benzothiophene class:

- Cytotoxicity Against Cancer Cell Lines : A study reported significant cytotoxic effects of benzothiophene derivatives against multiple cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The IC50 values ranged from micromolar concentrations indicating potent activity .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in targeted cancer therapies .

Summary Table of Biological Activities

| Activity | Effect | Cell Lines Tested | IC50 Value |

|---|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Various bacterial strains | Not specified |

| Anticancer | Cytotoxicity | A549, HeLa, B16F10 | Micromolar range |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.